4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt
Description
The compound 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt is a complex azo dye derivative featuring a naphthalene disulphonic acid backbone substituted with multiple azo (-N=N-) linkages, morpholino groups, and hydroxyl/amino functionalities. Its structure is characterized by:
Properties
CAS No. |
85223-36-5 |
|---|---|
Molecular Formula |
C42H37KN11NaO11S2 |
Molecular Weight |
998.0 g/mol |
IUPAC Name |
potassium;sodium;4-amino-5-hydroxy-3,6-bis[[4-[(2-hydroxy-4-morpholin-4-ylphenyl)diazenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C42H39N11O11S2.K.Na/c43-39-38-25(21-36(65(57,58)59)40(39)50-46-28-5-1-26(2-6-28)44-48-32-11-9-30(23-34(32)54)52-13-17-63-18-14-52)22-37(66(60,61)62)41(42(38)56)51-47-29-7-3-27(4-8-29)45-49-33-12-10-31(24-35(33)55)53-15-19-64-20-16-53;;/h1-12,21-24,54-56H,13-20,43H2,(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI Key |
WEGBNOHMUNMVHI-UHFFFAOYSA-L |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N=NC3=CC=C(C=C3)N=NC4=C(C5=C(C(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC6=CC=C(C=C6)N=NC7=C(C=C(C=C7)N8CCOCC8)O)N)O)O.[Na+].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt typically involves a multi-step process. The starting material is often 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, which undergoes diazotization followed by coupling reactions with 2-hydroxy-4-morpholinophenyl diazonium salts. The reaction conditions usually require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations. The final product is purified through crystallization or filtration techniques to obtain the desired dye quality.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
Oxidation: Oxidized derivatives with altered color properties.
Reduction: Amines and other reduced forms.
Substitution: Substituted azo compounds with modified functionalities.
Scientific Research Applications
Dye Chemistry
Colorants in Textiles and Paper:
The primary application of this compound lies in its use as a dye in textiles and paper products. Its azo structure allows it to form strong bonds with fibers, resulting in vivid colors that are resistant to fading. The compound has been noted for its excellent light fastness and resistance to washing, making it suitable for use in high-quality fabrics and papers.
| Property | Value |
|---|---|
| Light Fastness | High |
| Acid Resistance | Moderate |
| Alkali Resistance | Moderate |
| Water Fastness | Good |
Food Industry:
In addition to textiles, azo dyes like this compound are also evaluated for potential use as food colorants due to their stability and vivid coloration. Regulatory assessments focus on their safety profiles and permissible limits in food products.
Biochemical Applications
Biological Staining:
The compound is utilized in biological research for staining purposes. Its ability to bind selectively to certain biological tissues makes it valuable for microscopy techniques. Researchers have employed this dye to visualize cellular structures under ultraviolet light.
Anticancer Research:
Recent studies have investigated the anticancer properties of azo compounds, including this one. Research indicates that certain derivatives exhibit selective cytotoxicity against cancer cell lines, such as MCF-7 (breast cancer), suggesting potential therapeutic applications.
Material Science
Polymer Chemistry:
In material science, the compound is explored for incorporation into polymer matrices to produce colored plastics with enhanced properties. The addition of azo dyes can improve the aesthetic appeal of materials while maintaining mechanical integrity.
Nanotechnology:
There is ongoing research into the use of azo dyes in nanotechnology, particularly in creating nanoscale devices that utilize the optical properties of these compounds for applications in sensors and imaging technologies.
Case Studies
-
Textile Application Study:
A study demonstrated the effectiveness of 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid as a dye for cotton fabrics. The treated fabrics exhibited superior wash fastness compared to conventional dyes, highlighting the compound's potential for commercial textile applications. -
Biological Staining Research:
In a comparative study on various azo dyes used for histological staining, this compound was shown to provide clearer contrast in tissue samples compared to other traditional stains. This finding supports its use in diagnostic histopathology. -
Anticancer Activity Investigation:
A recent investigation into the anticancer properties of azo compounds revealed that derivatives of this dye exhibited significant cytotoxic effects against MCF-7 cells while sparing normal cells, indicating a selective action that warrants further exploration for therapeutic development.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions alter the electronic structure of the compound, leading to changes in color. The molecular targets include various enzymes and proteins that interact with the azo groups, facilitating the compound’s use in biological staining and industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with analogous azo-naphthalene derivatives:
Key Observations:
Functional Group Diversity: The target compound distinguishes itself with morpholino substituents, which are absent in other analogs. Morpholino groups are electron-rich and may enhance solubility or stability in aqueous environments . Compounds like 56405-32-4 and 72828-77-4 prioritize amino/nitro groups, which influence electronic properties (e.g., absorption spectra) and reactivity.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~993 vs. 557–727 for others) correlates with its extended conjugation system. However, all listed derivatives include sulfonate salts, ensuring moderate-to-high water solubility .
Regulatory and Safety Profiles :
- Compounds such as 72828-77-4 have documented safety data sheets (SDS) under GHS guidelines, highlighting hazards like skin/eye irritation . The target compound’s safety profile remains unverified in the provided evidence.
Biological Activity
4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid, potassium sodium salt (commonly referred to as a complex azo dye), is a compound with significant biological activity. Its structure features multiple azo groups, which are known for their potential applications in various fields, including medicine and biology.
- Molecular Formula: C42H39N11O11S2
- Molecular Weight: 998.0 g/mol
- CAS Number: 85223-36-5
The compound is synthesized through a series of diazotization and coupling reactions, typically involving 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid as a starting material. The synthesis requires careful control of reaction conditions to ensure the formation of the desired azo bonds and the stability of the final product .
Anticancer Properties
Research indicates that compounds with similar structural motifs to 4-Amino-5-hydroxy-3,6-bis((4-((2-hydroxy-4-morpholinophenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid exhibit significant anticancer activity. For instance, studies on related naphthalene derivatives have demonstrated selective antiproliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and others . The mechanism often involves induction of apoptosis and disruption of the cell cycle.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Azo dyes are known to possess antibacterial characteristics, which can be attributed to their ability to interact with microbial cell membranes and disrupt cellular processes. Specific studies have highlighted that related compounds can inhibit biofilm formation in pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: Similar compounds have been shown to activate mitochondrial pathways leading to apoptosis in cancer cells.
- Cell Cycle Arrest: The ability to halt cell cycle progression at specific checkpoints has been observed in various studies.
- Antimicrobial Action: The disruption of bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects.
Study 1: Anticancer Activity
A study investigated the effects of a series of azo dyes on MCF-7 breast cancer cells. Results indicated that these compounds inhibited cell proliferation in a dose-dependent manner and induced apoptosis through caspase activation pathways. The study concluded that structural modifications could enhance their anticancer efficacy .
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of azo dyes similar to the compound . The findings revealed significant inhibition of biofilm formation by Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported at levels effective for clinical applications .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C42H39N11O11S2 |
| Molecular Weight | 998.0 g/mol |
| CAS Number | 85223-36-5 |
| Anticancer Activity | Effective against MCF-7 cells |
| Antimicrobial Activity | Inhibits E. coli and S. aureus |
| Study Focus | Results |
|---|---|
| Anticancer Activity | Induced apoptosis in MCF-7 cells |
| Antimicrobial Efficacy | Inhibited biofilm formation |
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for reproducibility?
- Methodology : The synthesis involves diazotization of aromatic amines (e.g., 2-hydroxy-4-morpholinophenyl derivatives) using sodium nitrite and HCl at 0–5°C, followed by coupling reactions under alkaline conditions (pH 8–10) to form azo bonds. Key parameters include:
- Temperature control during diazotization to avoid decomposition of diazonium salts.
- Stoichiometric ratios (e.g., 1:2 molar ratio of amine to coupling component).
- Solubility adjustments using polar aprotic solvents (e.g., DMF) for intermediates .
Optimization Example :
| Step | Parameter | Optimal Range | Impact on Yield |
|---|---|---|---|
| Diazotization | Temperature | 0–5°C | Prevents premature coupling |
| Coupling | pH | 8–10 | Enhances azo bond formation |
| Purification | Dialysis vs. precipitation | Dialysis (MWCO 1 kDa) | Removes unreacted sulfonates |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
- Methodology :
- UV-Vis Spectroscopy : Identifies π→π* transitions in azo groups (λmax 450–550 nm) and quantifies purity via Beer-Lambert law .
- FT-IR : Confirms sulfonate (S=O, 1180–1250 cm⁻¹) and hydroxyl (O–H, 3200–3600 cm⁻¹) groups .
- <sup>1</sup>H NMR : Resolves aromatic protons (δ 6.5–8.5 ppm) and morpholine ring protons (δ 3.5–4.0 ppm) .
Validation : Cross-reference with computational simulations (e.g., Gaussian for IR/NMR) to resolve overlapping peaks .
Advanced Research Questions
Q. How can computational methods predict this compound’s stability under varying pH and temperature conditions?
- Methodology :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for azo bonds and sulfonate groups to assess hydrolytic stability. For example, BDE < 250 kJ/mol indicates susceptibility to cleavage at pH > 10 .
- Molecular Dynamics (MD) : Simulate aqueous solubility by modeling interactions between sulfonate groups and water molecules. Higher hydration free energy (> −15 kcal/mol) correlates with poor solubility .
Case Study :
| Condition | Predicted Stability (DFT) | Experimental Observation |
|---|---|---|
| pH 7, 25°C | Stable (BDE 280 kJ/mol) | No degradation over 30 days |
| pH 12, 60°C | Unstable (BDE 220 kJ/mol) | 80% decomposition in 24 hours |
Q. What strategies resolve contradictions in spectral data for isomers or byproducts?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers (e.g., ortho vs. para substitution) with mass accuracy < 5 ppm. For example, a m/z 557.55 peak confirms the molecular ion [M–H]<sup>−</sup> .
- 2D NMR (COSY, NOESY) : Identify spatial proximity of protons to distinguish regioisomers. A NOE correlation between morpholine and azo protons confirms substitution patterns .
Example Workflow :
Isolate byproducts via preparative HPLC (C18 column, 0.1% TFA/ACN gradient).
Assign structures using tandem MS/MS and compare with synthetic standards.
Q. How does this compound interact with biological macromolecules, and what assays validate its bioactivity?
- Methodology :
- Fluorescence Quenching : Measure binding to serum albumin (e.g., BSA) via Stern-Volmer plots. A KSV > 10<sup>4</sup> M⁻¹ suggests strong hydrophobic interactions .
- DNA Intercalation Assays : Use ethidium bromide displacement (fluorescence reduction at 605 nm) to assess intercalation potential. IC50 < 50 µM indicates significant activity .
Table : Bioactivity Screening Results
| Target | Assay | Result |
|---|---|---|
| BSA | Fluorescence quenching | KSV = 1.2 × 10⁴ M⁻¹ |
| DNA | Ethidium displacement | IC50 = 35 µM |
Methodological Considerations
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology :
- Ion-Exchange Chromatography : Separate sulfonated derivatives using Dowex® 50WX4 resin (Na⁺ form). Elute with 0.5 M NaCl to recover >95% pure product .
- Membrane Dialysis : Remove low-MW impurities (e.g., unreacted morpholine derivatives) with a 1 kDa MWCO membrane .
Q. How can researchers design stability studies to evaluate shelf-life under storage conditions?
- Methodology :
- ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months). Monitor degradation via HPLC (C18 column, 220 nm detection). Acceptable degradation <5% .
Stability Data :
| Condition | Time | Purity Retention |
|---|---|---|
| 25°C, dark | 12 months | 98% |
| 40°C, light | 6 months | 85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
